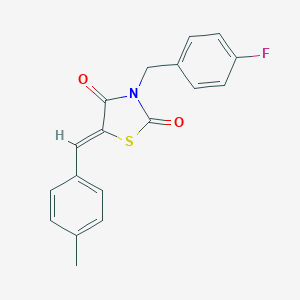
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as BNTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione varies depending on the disease being studied. In cancer research, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. It also inhibits angiogenesis by suppressing the VEGF/VEGFR pathway. In diabetes research, this compound activates the AMPK pathway by increasing the AMP/ATP ratio, leading to increased glucose uptake and insulin sensitivity. In Alzheimer's disease research, this compound reduces amyloid-beta accumulation by inhibiting the beta-secretase enzyme and promoting amyloid-beta clearance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound inhibits cell proliferation and induces apoptosis, leading to tumor growth inhibition. In diabetes research, this compound improves glucose tolerance and insulin sensitivity, leading to better glycemic control. In Alzheimer's disease research, this compound reduces amyloid-beta accumulation and improves cognitive function, leading to better memory and learning.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and selectivity towards specific targets. It also has a relatively low toxicity profile, making it a safer option for in vivo studies. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound in different cancer types. In diabetes research, more studies are needed to investigate the long-term effects of this compound on glycemic control and insulin sensitivity. In Alzheimer's disease research, more studies are needed to determine the optimal dosage and treatment duration for this compound in human trials. Additionally, this compound could also be studied for its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders.
Synthesis Methods
The synthesis of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the condensation reaction between 2-nitro-4,5-dimethoxybenzaldehyde and 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
properties
Molecular Formula |
C19H15BrN2O6S |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrN2O6S/c1-27-15-7-12(14(22(25)26)9-16(15)28-2)8-17-18(23)21(19(24)29-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
InChI Key |
QLUKXFOLSXSHKM-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)

![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)



![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)

![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)